1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile

Physicochemical profiling Medicinal chemistry Lead optimization

The N1-cyclopropylmethyl group in 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 2098018-19-8) introduces a privileged fragment that enhances metabolic stability and restricts rotational freedom, distinguishing it from generic N1-methyl/ethyl analogs. This substitution pattern is critical for avoiding CYP450-mediated N-dealkylation and for achieving target binding complementarity in kinase programs. The C4 nitrile provides a synthetic handle for fragment growing, vector diversification, or bioconjugation. Procurement of the 98% purity grade with full analytical characterization (NMR, HPLC, GC) is advised for unambiguous probe development and structure-activity relationship studies, where chemical homogeneity is essential for reliable target identification and metabolic profiling.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 2098018-19-8
Cat. No. B1482753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile
CAS2098018-19-8
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=CC=CC=C3)C#N
InChIInChI=1S/C14H13N3/c15-8-13-10-17(9-11-6-7-11)16-14(13)12-4-2-1-3-5-12/h1-5,10-11H,6-7,9H2
InChIKeyUUQQDAPPLWYLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 2098018-19-8): Procurement-Relevant Structural and Physicochemical Profile


1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 2098018-19-8) is a fully substituted pyrazole-4-carbonitrile building block with molecular formula C14H13N3 and molecular weight 223.27 g/mol . The compound features a phenyl substituent at the C3 position, a nitrile group at C4, and a cyclopropylmethyl group at the N1 position—a substitution pattern that distinguishes it from both simpler N1-alkyl analogs and isomeric C14H13N3 compounds such as the mutant p53 reactivator PK7088 (1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole) . The cyclopropylmethyl moiety is recognized in medicinal chemistry as a privileged fragment that can enhance metabolic stability, modulate lipophilicity, and influence target binding conformation relative to linear alkyl or unsubstituted analogs [1].

Why 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Generic N1-Alkyl or N1-Aryl Pyrazole-4-carbonitrile Analogs


Generic substitution within the 3-phenyl-1H-pyrazole-4-carbonitrile class is precluded by the specific conformational and electronic effects of the N1-cyclopropylmethyl group. The cyclopropylmethyl substituent introduces a unique combination of steric bulk, restricted rotational freedom, and orbital character (via the cyclopropylcarbinyl effect) that cannot be replicated by simple methyl, ethyl, or benzyl N1-substituents [1]. Computed physicochemical properties for closely related 1-(cyclopropylmethyl)-pyrazole-4-carbonitrile analogs show logP values of approximately 2.24 and polar surface area (PSA) of ~29.85 Ų , parameters that differ substantially from N1-unsubstituted 3-phenyl-1H-pyrazole-4-carbonitrile (CAS 5898-81-7, MW 169.18) and influence both passive permeability and target binding pocket compatibility . Additionally, the specific 1-(cyclopropylmethyl)-3-phenyl regioisomeric arrangement creates a three-dimensional scaffold that is structurally distinct from isomeric compounds sharing the same molecular formula (C14H13N3) but with different substitution patterns, such as PK7088 .

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile vs. Structural Analogs


Computed Lipophilicity and Polarity Differentiation from N1-Unsubstituted Parent Scaffold

The N1-cyclopropylmethyl substitution substantially increases calculated lipophilicity compared to the unsubstituted parent 3-phenyl-1H-pyrazole-4-carbonitrile. Computed logP for the 1-(cyclopropylmethyl)-pyrazole-4-carbonitrile scaffold is 2.24, with a topological polar surface area (TPSA) of 29.85 Ų . By comparison, the N1-unsubstituted parent (CAS 5898-81-7) has a lower molecular weight (169.18 vs. 223.27) and is expected to have a lower logP (estimated ~1.5 based on fragment contributions), resulting in different membrane permeability and protein binding profiles . This logP shift of approximately 0.7–1.0 units places the cyclopropylmethyl analog in a more favorable lipophilicity range for blood-brain barrier penetration and intracellular target engagement.

Physicochemical profiling Medicinal chemistry Lead optimization

Metabolic Stability Differentiation: Cyclopropylmethyl vs. Methyl N1-Substitution on Pyrazole

The cyclopropylmethyl group on the pyrazole N1 position confers a class-level metabolic stability advantage over simple N1-methyl substitution. Cyclopropyl groups are known to resist cytochrome P450-mediated oxidation due to the intrinsic stability of the cyclopropyl C–H bonds (bond dissociation energy ~106 kcal/mol vs. ~96–98 kcal/mol for typical secondary C–H bonds) and the steric shielding provided by the cyclopropane ring [1]. In the context of pyrazole-containing drug candidates, N1-cyclopropylmethyl substitution has been associated with reduced N-dealkylation rates compared to N1-methyl analogs, as demonstrated across multiple chemotypes in the medicinal chemistry literature [1][2]. While direct microsomal stability data for the specific target compound are not publicly available, the class-level precedent strongly supports superior metabolic stability relative to 1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile.

Drug metabolism Pharmacokinetics CYP450 stability

Regioisomeric Differentiation: Target Compound vs. Isomeric C14H13N3 Compound PK7088

Despite sharing the identical molecular formula (C14H13N3) and molecular weight (223.27), 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is structurally and functionally distinct from PK7088 (1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole) . PK7088 is a known mutant p53 Y220C reactivator and Tie2 kinase inhibitor (IC50 = 250 nM) with its phenyl group at C4 and pyrrole at C3 . In contrast, the target compound bears the phenyl at C3, the nitrile at C4, and the cyclopropylmethyl at N1—a substitution pattern that orients the pharmacophoric elements into a fundamentally different vector geometry. This regioisomeric distinction means that the two compounds are not interchangeable in any biological assay context; they occupy different chemical space despite their formula identity.

Kinase inhibition Scaffold hopping Target selectivity

Vendor Purity and Quality Control Differentiation: Bidepharm 98% with Batch-Specific Analytical Documentation

Among identified suppliers of 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile, Bidepharm offers a standard purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC spectra . This contrasts with the 95% minimum purity offered by CymitQuimica (Biosynth) . For researchers conducting structure-activity relationship (SAR) studies or biochemical assays where impurities at the 2–5% level could confound results, the 98% purity specification with multi-method analytical certification provides a verifiable quality advantage.

Chemical procurement Quality assurance Analytical chemistry

Antifungal Activity Potential: Class-Level Evidence for 3-Aryl-1-substituted-pyrazole-4-carbonitriles Against Candida albicans

The 3-aryl-1-substituted-pyrazole-4-carbonitrile chemotype to which the target compound belongs has demonstrated significant antifungal activity. In a published study, 3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles (compounds 8b, 8c, and 8d) showed significant activity against Candida albicans in agar diffusion assays, compared to the reference drug clotrimazole [1]. While these specific compounds bear an N1-phenyl rather than N1-cyclopropylmethyl group, the conserved 3-aryl-4-carbonitrile pharmacophore suggests that the target compound may exhibit comparable or differentiated antifungal activity, particularly given the lipophilicity-modulating effect of the cyclopropylmethyl substituent.

Antifungal research Agrochemical discovery Antimicrobial resistance

Fragment-Like Physicochemical Profile: Compliance with Lead-Like and Fragment-Based Drug Discovery Metrics

With a molecular weight of 223.27, 3 hydrogen bond acceptors (2 from pyrazole N, 1 from nitrile), 1 hydrogen bond donor, 4 rotatable bonds, and a computed logP of ~2.24, 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile falls within lead-like chemical space and near the boundary of fragment-like criteria (MW <250, logP <3.5, HBA ≤5, HBD ≤3) . This profile is differentiated from larger, more complex pyrazole-4-carbonitrile derivatives that exceed rule-of-three metrics. The compound's zero Rule-of-Five violations and modest molecular complexity make it suitable as a starting point for fragment growing or merging strategies, where the nitrile group at C4 serves as both a pharmacophoric element and a synthetic handle for further elaboration [1].

Fragment-based drug discovery Lead-likeness Chemical probe development

Recommended Research and Procurement Application Scenarios for 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 2098018-19-8)


Kinase Inhibitor Scaffold Development Requiring N1-Metabolic Stabilization

In medicinal chemistry programs targeting kinases where pyrazole-4-carbonitrile is a recognized hinge-binding or ATP-competitive scaffold, 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile offers an N1 substituent with predicted resistance to CYP450-mediated oxidative N-dealkylation, as supported by class-level precedent for cyclopropyl-containing drug candidates [1]. The compound should be prioritized over 1-methyl or 1-ethyl analogs in programs where in vitro microsomal stability data indicate N-dealkylation as a primary metabolic soft spot. The C4 nitrile group provides a hydrogen-bond acceptor for kinase hinge region interactions, while the C3 phenyl group can engage hydrophobic back-pocket residues or serve as a vector for further substitution.

Fragment-Based Screening Library Enrichment with a 3-Phenylpyrazole-4-carbonitrile Chemotype

For fragment-based drug discovery (FBDD) initiatives, this compound provides a structurally characterized, high-purity (98%, NMR/HPLC/GC verified) entry point into 1-substituted-3-phenyl-pyrazole-4-carbonitrile chemical space at a molecular weight (223.27) compatible with fragment growing strategies . The cyclopropylmethyl group introduces three-dimensional character and restricted conformational flexibility not present in N1-methyl analogs, potentially enhancing binding site complementarity in fragment screens. The nitrile group at C4 is amenable to further synthetic elaboration (hydrolysis to amide/carboxylic acid, reduction to amine, cycloaddition to tetrazole), providing multiple vector opportunities for fragment evolution.

Antifungal Lead Exploration Targeting Candida Species with Cyclopropylmethyl-Modified Pyrazole Scaffolds

Building on published data demonstrating that 3-aryl-1-substituted-pyrazole-4-carbonitriles exhibit significant activity against Candida albicans in agar diffusion assays [2], this compound represents a structurally distinct analog with an N1-cyclopropylmethyl group not explored in the original 1-phenyl series. Researchers developing antifungal leads can use this compound to probe whether the cyclopropylmethyl-induced changes in lipophilicity (ΔlogP ≈ +0.7–1.0 vs. N1-unsubstituted parent) and metabolic stability translate to improved antifungal potency, altered spectrum of activity, or enhanced selectivity over mammalian cells.

Chemical Biology Probe Development for Target Identification via Affinity-Based Protein Profiling

The combination of a synthetically accessible nitrile handle, moderate molecular complexity, and the privileged cyclopropylmethyl-pyrazole scaffold makes this compound suitable as a starting point for chemical probe development. The C4 nitrile can be reduced to a primary amine for bioconjugation or converted to a photoaffinity labeling group, while the cyclopropylmethyl group may confer favorable physicochemical properties for cellular permeability. Procurement of the 98% purity grade with full analytical characterization is recommended for probe development, where chemical homogeneity is essential for unambiguous target identification in pull-down or covalent labeling experiments.

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.